2-Amino-4-ethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-ethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylpyridine-3-carbonitrile can be achieved through a multicomponent reaction involving acetophenone, malononitrile, and triethoxymethane in the presence of primary amines. This reaction is typically catalyzed by basic mesoporous materials, which offer high product yields and reusable catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions to enhance reaction rates and selectivity. A common method includes heating a mixture of acetophenone oxime, aldehyde, and malononitrile without any catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4-ethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules with potential therapeutic applications.
Medicine: It is investigated for its potential anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
2-Aminopyrimidin-4(3H)-one derivatives: These compounds are known for their antiviral and antitumor activities.
Uniqueness: 2-Amino-4-ethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
71493-77-1 |
---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-amino-4-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-6-3-4-11-8(10)7(6)5-9/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
KAHCNJHTBXECQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.